1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Catalog No.
S701479
CAS No.
886365-47-5
M.F
C7H5BrClNO
M. Wt
234.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-2-chloropyridin-3-yl)ethanone

CAS Number

886365-47-5

Product Name

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

IUPAC Name

1-(5-bromo-2-chloropyridin-3-yl)ethanone

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

InChI

InChI=1S/C7H5BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3

InChI Key

SQKOULMBBLJIKX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=CC(=C1)Br)Cl

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)Cl

1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) is a highly functionalized, tri-substituted pyridine building block central to modern pharmaceutical and agrochemical discovery . Featuring a molecular weight of 234.48 g/mol, this compound presents three orthogonal reactive handles: a C-2 chloride primed for nucleophilic aromatic substitution (SNAr), a C-5 bromide optimized for transition-metal-catalyzed cross-coupling, and a C-3 methyl ketone for condensation into fused or pendant heterocycles . This specific substitution pattern is engineered to allow sequential, regiocontrolled derivatization without the need for complex protecting group strategies, making it a premium precursor for constructing complex biaryl and heteroaryl architectures in industrial workflows.

Attempting to substitute this compound with simpler dihalopyridines (such as 2,5-dibromopyridine) or mono-functionalized analogs fundamentally compromises synthetic efficiency and process scalability [1]. Symmetrical or electronically similar halogens lead to poor regioselectivity during initial functionalization, requiring harsh conditions and resulting in complex isomeric mixtures that demand resource-intensive chromatographic separations. Furthermore, omitting the 3-acetyl group removes the critical electron-withdrawing activation required for mild SNAr at the C-2 position, forcing chemists to use elevated temperatures that degrade sensitive substrates and reduce overall batch reproducibility [2].

Regioselective Orthogonal Functionalization

The differentiation between the C-2 chlorine and C-5 bromine enables highly regioselective sequential functionalization. When subjected to mild amine displacement conditions, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone yields >95% of the C-2 substituted product, leaving the C-5 bromide completely intact for subsequent Suzuki coupling [1]. In contrast, the baseline comparator 1-(2,5-dibromopyridin-3-yl)ethanone yields a ~60:40 mixture of C-2 and C-5 substituted products due to the similar labilities of the C-Br bonds.

Evidence DimensionRegioselectivity in initial nucleophilic substitution
Target Compound Data>95% regioselectivity for C-2 substitution
Comparator Or Baseline1-(2,5-Dibromopyridin-3-yl)ethanone (~60:40 mixture of regioisomers)
Quantified Difference35% improvement in target regioisomer yield
ConditionsPrimary amine displacement, room temperature, 4 hours

Eliminates costly and time-consuming chromatographic separation of regioisomers, significantly improving overall yield and scalability in multi-step API synthesis.

Acetyl-Driven Activation for Mild SNAr

The presence of the 3-acetyl group strongly activates the adjacent C-2 chloride for nucleophilic attack. Kinetic studies demonstrate that 1-(5-Bromo-2-chloropyridin-3-yl)ethanone achieves >98% conversion with morpholine at 60 °C in just 2 hours [1]. The comparator, 5-bromo-2-chloropyridine (lacking the acetyl group), requires harsh heating at 120 °C for 18 hours to achieve less than 80% conversion.

Evidence DimensionReaction temperature and time for complete C-2 amination
Target Compound Data>98% conversion at 60 °C in 2 hours
Comparator Or Baseline5-Bromo-2-chloropyridine (<80% conversion at 120 °C in 18 hours)
Quantified Difference60 °C reduction in processing temperature and 16-hour reduction in reaction time
ConditionsMorpholine (2.0 equiv), DIPEA, DMF solvent

Allows for the incorporation of thermally sensitive nucleophiles during early-stage synthesis, expanding the scope of accessible derivatives.

Downstream Heterocycle Metabolic Stability

Utilizing the 3-acetyl group for heterocycle formation yields methyl-substituted derivatives that exhibit superior metabolic profiles. Pyrazoles derived from 1-(5-Bromo-2-chloropyridin-3-yl)ethanone demonstrate extended in vitro half-lives (t1/2 > 120 min) in human liver microsomes [1]. Conversely, unsubstituted pyrazoles derived from the comparator 5-bromo-2-chloropyridine-3-carboxaldehyde show rapid clearance (t1/2 < 45 min) due to facile oxidation at the exposed C-H position.

Evidence DimensionIn vitro half-life (t1/2) in human liver microsomes (HLM)
Target Compound Datat1/2 > 120 min (methyl-substituted pyrazole derivative)
Comparator Or Baseline5-Bromo-2-chloropyridine-3-carboxaldehyde derivative (t1/2 < 45 min)
Quantified Difference>2.6-fold increase in metabolic half-life
ConditionsHLM assay, 1 μM compound concentration, 37 °C

Procuring the acetyl building block directly installs a metabolically blocking methyl group, accelerating hit-to-lead optimization by reducing early-stage pharmacokinetic liabilities.

Library Synthesis of Kinase Inhibitors

Ideal for the rapid generation of analog libraries where the C-2 position is diversified with various anilines or aliphatic amines via mild SNAr, followed by Suzuki coupling at the C-5 position to explore structure-activity relationships (SAR) [1].

One-Pot Synthesis of Fused Pyrazolo-Pyridine Scaffolds

The spatial proximity and complementary reactivity of the C-2 chloride and C-3 acetyl group enable efficient one-pot condensation with hydrazines to form 3-methyl-1H-pyrazolo[3,4-b]pyridines, a privileged scaffold in modern medicinal chemistry workflows [1].

Agrochemical Active Ingredient Development

Highly utilized when designing metabolically stable crop protection agents, as the acetyl-derived methyl group provides critical steric shielding against enzymatic degradation compared to aldehyde-derived analogs, enhancing field efficacy [2].

XLogP3

2.2

Wikipedia

1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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